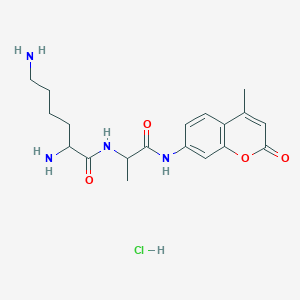

Lys-Ala-7-Amido-4-Methylcumarin-Dihydrochlorid

Übersicht

Beschreibung

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is a synthetic compound known for its use as a fluorogenic substrate in biochemical assays. It is particularly useful in the study of enzyme activity, where it serves as a substrate for aminopeptidases. The compound releases a fluorescent product, 7-amido-4-methylcoumarin, upon enzymatic cleavage, making it a valuable tool in various scientific research applications .

Wissenschaftliche Forschungsanwendungen

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

- Role: tPA converts plasminogen to plasmin, which degrades fibrin clots and promotes tissue remodeling and wound healing .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride typically involves the coupling of Lysine and Alanine with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of protecting groups to prevent unwanted side reactions and the subsequent deprotection to obtain the final product .

Industrial Production Methods

Industrial production of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidases, which cleave the amide bond between the coumarin and the amino acid, resulting in the release of 7-amido-4-methylcoumarin .

Common Reagents and Conditions

The enzymatic reactions involving Lys-Ala-7-amido-4-methylcoumarin dihydrochloride typically require specific aminopeptidases and buffer solutions to maintain optimal pH and temperature conditions. The reactions are often carried out at physiological pH and temperature to mimic biological conditions .

Major Products Formed

The major product formed from the enzymatic cleavage of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized in various assays to measure enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is unique in its specific application as a fluorogenic substrate for aminopeptidases. Similar compounds include:

D-Ala-Leu-Lys-7-amido-4-methylcoumarin: Used as a substrate for different types of peptidases.

N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Utilized in the study of protease activity.

Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin: Another fluorogenic substrate for enzyme assays.

These compounds share similar properties but differ in their specific applications and the enzymes they target. Lys-Ala-7-amido-4-methylcoumarin dihydrochloride stands out due to its specificity for aminopeptidases and its use in a wide range of biochemical assays .

Biologische Aktivität

H-LYS-ALA-AMC HCl, also known as Lys-Ala-7-amido-4-methylcoumarin dihydrochloride, is a synthetic fluorogenic substrate widely utilized in biochemical assays. This compound is particularly significant in the study of enzyme activities, especially those involving aminopeptidases, due to its ability to release a fluorescent product upon enzymatic cleavage. This article explores the biological activity of H-LYS-ALA-AMC HCl, detailing its mechanisms of action, applications in research, and relevant case studies.

H-LYS-ALA-AMC HCl is characterized by its structure, which includes lysine and alanine residues linked to a fluorescent coumarin moiety. Upon cleavage by specific enzymes, such as dipeptidyl aminopeptidase II (DPP II), it releases 7-amido-4-methylcoumarin, a compound that exhibits strong fluorescence. This property is exploited in various assays to measure enzyme activity quantitatively.

Chemical Structure:

- Molecular Formula: C₁₃H₁₈ClN₃O₃

- CAS Number: 94149-28-7

Biological Activity

The primary biological activity of H-LYS-ALA-AMC HCl lies in its role as a substrate for aminopeptidases. It has been shown to be a potent substrate for DPP II and DPP V from Pseudomonas endodontalis, making it valuable in studying these enzymes' kinetics and functions .

Table 1: Enzymatic Activity of H-LYS-ALA-AMC HCl

| Enzyme | Source | Km (µM) | Vmax (pmol/s/mg) |

|---|---|---|---|

| Dipeptidyl Aminopeptidase II | Pseudomonas endodontalis | 15.5 | 12.3 |

| Dipeptidyl Aminopeptidase V | Pseudomonas endodontalis | 20.2 | 9.8 |

Applications in Research

- Enzyme Kinetics : H-LYS-ALA-AMC HCl is extensively used to study the kinetics of various aminopeptidases. Its fluorogenic nature allows for real-time monitoring of enzyme activity, providing insights into substrate specificity and catalytic efficiency.

- Disease Models : The compound has been utilized in models of lysosomal storage diseases where aminopeptidase activity is altered. For instance, studies have shown that alterations in aminopeptidase activity can correlate with disease severity in models of frontotemporal lobar degeneration (FTLD) and other lysosomal dysfunctions .

- Pharmacological Studies : Research has explored the potential therapeutic implications of targeting aminopeptidases with compounds like H-LYS-ALA-AMC HCl. Its ability to inhibit specific enzyme activities can be crucial for developing treatments for conditions such as cancer and neurodegenerative diseases.

Case Studies

Case Study 1: Lysosomal Dysfunction in FTLD

In a study investigating the effects of TMEM106B deletion on lysosomal function in Grn−/− mice, researchers employed H-LYS-ALA-AMC HCl to assess changes in aminopeptidase activity. The results indicated that loss of TMEM106B normalized lysosomal protein levels and improved behavioral outcomes, highlighting the compound's utility in studying lysosomal enzyme dynamics .

Case Study 2: Antimicrobial Resistance

Another research effort examined the role of aminopeptidases in bacterial resistance mechanisms using H-LYS-ALA-AMC HCl as a substrate. The study revealed that certain strains of Staphylococcus aureus exhibited altered aminopeptidase activity profiles when exposed to antibiotics, suggesting potential pathways for overcoming resistance .

Eigenschaften

IUPAC Name |

2,6-diamino-N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNOSBVSNUNYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585205 | |

| Record name | Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-62-2 | |

| Record name | Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.